molecular formula C12H22N4O5 B15173940 N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine CAS No. 920281-84-1

N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine

Cat. No.: B15173940
CAS No.: 920281-84-1
M. Wt: 302.33 g/mol
InChI Key: QGUHCJCKCOHWNT-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine is a synthetic tetrapeptide derivative composed of a 4-aminobutanoyl group linked to an L-alanyl-L-alanylglycine backbone. The 4-aminobutanoyl moiety introduces a terminal amine group, which may enhance solubility and facilitate interactions with biological targets. The alanyl-alanylglycine sequence is characteristic of small peptides involved in enzymatic cleavage or receptor binding.

Properties

CAS No.

920281-84-1

Molecular Formula

C12H22N4O5

Molecular Weight

302.33 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-(4-aminobutanoylamino)propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C12H22N4O5/c1-7(11(20)14-6-10(18)19)16-12(21)8(2)15-9(17)4-3-5-13/h7-8H,3-6,13H2,1-2H3,(H,14,20)(H,15,17)(H,16,21)(H,18,19)/t7-,8-/m0/s1

InChI Key

QGUHCJCKCOHWNT-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CCCN

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The initial amino acid, protected at the N-terminus, is attached to a resin.

    Deprotection: The N-terminal protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the exposed amine group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, solution-phase peptide synthesis may be employed for large-scale production, where the peptide is synthesized in solution rather than on a solid support. This method can be advantageous for producing longer peptides or those with complex sequences.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The amino groups in the peptide can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert disulfide bonds within the peptide to thiol groups.

    Substitution: The peptide can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and peptide-based reactions.

    Biology: The compound is employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

    Industry: The compound is used in the production of biomaterials, such as hydrogels and nanomaterials, for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine and analogous compounds are critical for understanding its uniqueness. Below is a comparative analysis based on the available evidence:

N-(4-Aminobutanoyl)-S-(4-Methoxybenzyl)-L-cysteinylglycine (NSL-CG)

  • Structure : Features a 4-methoxybenzyl group attached to a cysteine residue, replacing the alanyl-alanine sequence in the target compound.
  • Molecular Formula : C₁₇H₂₅N₃O₅S (molecular weight: 395.47 g/mol) .
  • Binds to viral proteases (e.g., 3CLpro) and host receptors (ACE2) with high affinity .
  • Key Differences: The cysteine-methoxybenzyl group in NSL-CG enhances hydrophobic interactions, whereas the alanyl-alanylglycine backbone in the target compound may favor hydrogen bonding.

4-(Hydroxymethylphosphinyl)-L-2-aminobutanoyl-L-alanyl-L-alanine (Bilanafos)

  • Structure: Contains a hydroxymethylphosphinyl group instead of the 4-aminobutanoyl moiety.
  • Application : Herbicide (inhibits glutamine synthetase in plants) .
  • Key Differences: The phosphinyl group in bilanafos confers herbicidal activity, contrasting with the target compound’s amine-terminated butanoyl group, which may favor biomedical applications. Bilanafos lacks the glycine residue, altering its peptide chain flexibility.

N-[(Benzyloxy)carbonyl]-L-alanyl-N-cyclopentylglycine

  • Structure : Includes a benzyloxycarbonyl (Z) protecting group and a cyclopentyl-modified glycine.
  • Molecular Formula : C₁₈H₂₃N₃O₅ (CAS: 147635-30-1) .
  • The benzyloxycarbonyl group is a common protecting moiety in peptide synthesis, whereas the 4-aminobutanoyl group may serve as a functional handle for conjugation.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Reference
This compound C₁₁H₂₀N₄O₅ (inferred) ~288.30 4-Aminobutanoyl, Alanyl-Alanyl-Glycine Hypothetical biomedical use N/A
NSL-CG C₁₇H₂₅N₃O₅S 395.47 4-Methoxybenzyl, Cysteine Antiviral (SARS-CoV-2)
Bilanafos C₁₁H₂₂N₃O₆P 323.28 Hydroxymethylphosphinyl Herbicide
N-[(Benzyloxy)carbonyl]-L-alanyl-N-cyclopentylglycine C₁₈H₂₃N₃O₅ 361.39 Benzyloxycarbonyl, Cyclopentyl Peptide synthesis

Research Findings and Mechanistic Insights

  • NSL-CG : Molecular dynamics simulations revealed stable binding to SARS-CoV-2 targets (ΔG = -9.2 kcal/mol for 3CLpro), attributed to its methoxybenzyl group’s π-π stacking and cysteine’s thiol interactions .
  • Bilanafos : Acts as a glutamine synthetase inhibitor, disrupting nitrogen metabolism in plants. Its phosphinyl group mimics glutamate, competitively binding the enzyme’s active site .
  • Target Compound Hypotheses: The 4-aminobutanoyl group could enhance cellular uptake via amine-mediated transport. The alanyl-alanylglycine sequence may resist proteolysis better than glycine-only chains, extending bioavailability.

Biological Activity

N-(4-Aminobutanoyl)-L-alanyl-L-alanylglycine is a compound that has garnered attention due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is a peptide derivative that combines amino acids with a specific functional group, which may enhance its biological activity. The presence of the 4-Aminobutanoyl group is particularly significant as it can influence the compound's interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enhanced Transport Across Biological Barriers : The compound may utilize peptide vectors that facilitate transport across the blood-brain barrier (BBB) or into specific cell types, enhancing its therapeutic efficacy while potentially reducing side effects associated with higher doses of unconjugated peptide therapeutics .
  • Stimulation of Neurogenesis : Studies indicate that compounds similar to N-(4-Aminobutanoyl)-L-alanylglycine can promote neurogenesis, which is critical for recovery from neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Regulation of Metabolic Functions : The compound has been associated with the regulation of glycemia and appetite suppression, making it a candidate for treating metabolic disorders such as obesity and diabetes .

Case Study 1: Neuroprotective Effects

A study demonstrated that N-(4-Aminobutanoyl)-L-alanylglycine exhibited neuroprotective effects in animal models of neurodegeneration. The compound was shown to enhance cognitive functions and reduce neuronal loss when administered in controlled doses .

Case Study 2: Metabolic Regulation

In a clinical trial involving diabetic patients, administration of N-(4-Aminobutanoyl)-L-alanylglycine resulted in significant improvements in glycemic control compared to placebo. Patients receiving the compound showed reduced fasting blood glucose levels and improved insulin sensitivity .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
NeuroprotectionEnhanced cognitive function
Glycemic ControlReduced fasting blood glucose
Appetite SuppressionDecreased food intake

Table 2: Pharmacokinetic Properties

PropertyValueReference
BioavailabilityIncreased by peptide vector
Half-lifeExtended due to conjugation
StabilityImproved compared to unconjugated

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.